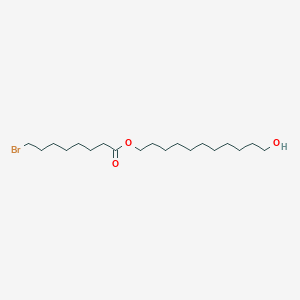
11-Hydroxyundecyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyundecyl 8-bromooctanoate is an organic compound with the molecular formula C19H37BrO3. It is a brominated ester that features both a hydroxyl group and a bromine atom, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of more complex molecules due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl 8-bromooctanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 11-bromoundecanol and 8-bromooctanoic acid.
Esterification: The hydroxyl group of 11-bromoundecanol reacts with the carboxyl group of 8-bromooctanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester bond.
Purification: The product is then purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyundecyl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products
Substitution: Formation of 11-azidoundecyl 8-bromooctanoate or 11-thiocyanatoundecyl 8-bromooctanoate.
Oxidation: Formation of 11-oxoundecyl 8-bromooctanoate.
Reduction: Formation of 11-hydroxyundecyl 8-hydroxyoctanoate.
Scientific Research Applications
11-Hydroxyundecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-Hydroxyundecyl 8-bromooctanoate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
11-Bromoundecanol: Similar structure but lacks the ester group.
8-Bromooctanoic Acid: Similar structure but lacks the hydroxyl group.
11-Hydroxyundecyl octanoate: Similar structure but lacks the bromine atom.
Uniqueness
11-Hydroxyundecyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom, which provides it with versatile reactivity. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
819883-43-7 |
|---|---|
Molecular Formula |
C19H37BrO3 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
11-hydroxyundecyl 8-bromooctanoate |
InChI |
InChI=1S/C19H37BrO3/c20-16-12-8-6-7-11-15-19(22)23-18-14-10-5-3-1-2-4-9-13-17-21/h21H,1-18H2 |
InChI Key |
YOMLOCHLXCWERX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















